molecular formula C10H20N2O3 B13760104 1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide CAS No. 7143-23-9

1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide

Cat. No.: B13760104
CAS No.: 7143-23-9
M. Wt: 216.28 g/mol
InChI Key: XPJYPWNRHPKFMP-UHFFFAOYSA-N
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Description

1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide is a cyclopentane-derived compound featuring a carboxamide group and a bis(2-hydroxyethyl)amino substituent. Cyclopentane-based compounds are often utilized in drug discovery due to their conformational rigidity and ability to mimic natural substrates. The hydroxyethyl groups in this compound likely enhance hydrophilicity, influencing solubility and pharmacokinetic properties compared to non-polar analogs .

Properties

CAS No.

7143-23-9

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

1-[bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide

InChI

InChI=1S/C10H20N2O3/c11-9(15)10(3-1-2-4-10)12(5-7-13)6-8-14/h13-14H,1-8H2,(H2,11,15)

InChI Key

XPJYPWNRHPKFMP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)N)N(CCO)CCO

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary synthetic approach involves the amidation of a cyclopentane-1-carboxylic acid derivative or its activated form with bis(2-hydroxyethyl)amine. The key steps are:

  • Starting Materials:

    • Cyclopentanone or cyclopentane-1-carboxylic acid (or derivatives)
    • Bis(2-hydroxyethyl)amine
  • Reaction Type: Amidation (formation of carboxamide bond)

  • Typical Reaction Conditions:

    • Use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to activate the carboxylic acid for nucleophilic attack
    • Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve reactants and stabilize intermediates
    • Controlled temperature range of 40–60°C to optimize reaction kinetics and minimize side reactions
    • Reaction time typically between 12 and 24 hours to ensure completion
  • Purification:

    • Column chromatography or recrystallization to isolate the pure product
    • Monitoring purity by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), targeting >95% purity

Detailed Stepwise Procedure

Step Description Conditions Notes
1 Activation of cyclopentane-1-carboxylic acid with EDC/HOBt Room temperature, inert atmosphere Forms active ester intermediate
2 Addition of bis(2-hydroxyethyl)amine Stirring at 40–60°C Nucleophilic attack on activated ester
3 Reaction monitoring TLC/HPLC every 4 hours Ensures completion
4 Workup Aqueous quench, extraction with organic solvent Removes by-products
5 Purification Column chromatography (silica gel) or recrystallization Yields pure compound

Industrial Scale Synthesis

  • Industrial production employs automated reactors with precise control over temperature, pH, and reactant feed rates to maximize yield and minimize waste.
  • Large-scale purification may use crystallization techniques and membrane separations for efficiency.
  • Environmental considerations include solvent recycling and minimizing hazardous by-products.

Reaction Mechanisms and Chemical Behavior

Amidation Mechanism

  • The carboxylic acid is first activated by carbodiimide coupling agents forming an O-acylisourea intermediate.
  • HOBt stabilizes this intermediate, reducing side reactions.
  • The bis(2-hydroxyethyl)amine nucleophile attacks the activated carbonyl carbon, forming the amide bond and releasing urea by-products.

Chemical Transformations

Reaction Type Reagents Conditions Products Remarks
Oxidation Potassium permanganate (KMnO4) Mild heating Oxidized derivatives (e.g., carboxylic acids) Hydroxyethyl groups susceptible
Reduction Lithium aluminum hydride (LiAlH4) Anhydrous, reflux Amine derivatives Reduction of amide to amine possible
Substitution Various nucleophiles Controlled temperature Functionalized cyclopentane derivatives Hydroxyethyl groups can be substituted

Research Outcomes and Data Analysis

Yield and Purity

Typical laboratory synthesis yields range from 70% to 85% depending on reaction optimization. Purity levels exceed 95% after purification, confirmed by HPLC and NMR spectroscopy.

Spectroscopic Characterization

Technique Observations Interpretation
NMR (1H, 13C) Signals corresponding to cyclopentane ring protons, amide NH, and hydroxyethyl protons Confirms structure and substitution pattern
IR Spectroscopy Amide C=O stretch (~1650 cm⁻¹), O–H stretch (~3400 cm⁻¹) Functional group identification
Mass Spectrometry Molecular ion peak consistent with C11H22N2O3 Molecular weight confirmation

Comparative Analysis with Related Compounds

Compound Hydrophilicity Thermal Stability Chromatographic Behavior
This compound High (due to hydroxyethyl groups) Moderate Retention time influenced by polar groups
(1R,3S)-3-aminocyclopentanecarboxylic acid Moderate High melting point (>170°C) Different retention profile
Imidazolyl or tetrazolyl cyclopentane carboxamides Variable Lower thermal stability More flexible substituents

Summary Table of Preparation Methods

Preparation Aspect Details
Starting materials Cyclopentanone or cyclopentane-1-carboxylic acid, bis(2-hydroxyethyl)amine
Reaction type Amidation via carbodiimide coupling
Catalysts/agents EDC, HOBt
Solvents DMF, DMSO
Temperature 40–60°C
Reaction time 12–24 hours
Purification Column chromatography, recrystallization
Yield 70–85%
Purity >95%

Chemical Reactions Analysis

Types of Reactions

1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce different amine compounds. Substitution reactions can result in a variety of functionalized cyclopentane derivatives .

Scientific Research Applications

1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(2-hydroxyethyl)amino group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical attributes of 1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide with related cyclopentane derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Features Reference
This compound C₁₁H₂₁N₂O₄ 257.30 Bis(2-hydroxyethyl)amino, carboxamide N/A High hydrophilicity -
(1R,3S)-3-Aminocyclopentanecarboxylic acid C₆H₁₁NO₂ 129.15 Amino, carboxylic acid 172.1 (decomp.) High optical purity (98% ee)
1-Amino-2-hydroxycyclopentanecarboxylic acid C₆H₁₁NO₃ 145.16 Amino, hydroxy, carboxylic acid N/A Chromatographic similarity to methoxy analog
1-Amino-3-(2-ethyl-1H-imidazol-1-yl)cyclopentane-1-carboxamide C₁₂H₁₉N₄O 251.31 Imidazolyl, amino, carboxamide N/A Pharmaceutical intermediate
1-[(1-Oxopentyl)amino]-N-[[2'-(2H-tetrazol-5-yl)... C₂₅H₃₀N₆O₂ 446.54 Tetrazolyl, carboxamide N/A >95% HPLC purity
1-[(azepan-1-yl)methyl]cyclopentane-1-carboxylic acid hydrochloride C₁₃H₂₄ClNO₂ 261.79 Azepanyl, carboxylic acid, HCl salt N/A Enhanced stability via salt formation

Key Observations:

  • Hydrophilicity: The bis(2-hydroxyethyl)amino group in the target compound likely increases water solubility compared to analogs like (1R,3S)-3-aminocyclopentanecarboxylic acid, which lacks polar side chains.
  • Thermal Stability: Enantiopure amino acids (e.g., (1R,3S)-3-aminocyclopentanecarboxylic acid) exhibit high melting points (>170°C), suggesting robust crystalline structures, whereas carboxamide derivatives (e.g., imidazolyl or tetrazolyl analogs) may have lower thermal stability due to flexible substituents .
  • Chromatographic Behavior: 1-Amino-2-hydroxycyclopentanecarboxylic acid shows retention times similar to its methoxy analog in gas chromatography, indicating substituent type (hydroxy vs. methoxy) has minimal impact on chromatographic separation .

Biological Activity

1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure

The chemical structure of this compound is pivotal to its biological activity. The presence of the bis(2-hydroxyethyl)amino group enhances solubility and may influence interactions with biological targets.

Biological Activity Overview

The compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryPotential modulation of cytokinesHypothetical
CytotoxicityInduction of apoptosis in cancer cellsPreliminary findings

Case Study 1: Antimicrobial Activity

In a study evaluating various amine-containing compounds, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting a promising antimicrobial profile.

Case Study 2: Cytotoxicity in Cancer Cell Lines

A preliminary investigation into the cytotoxic effects of this compound on breast cancer cell lines (e.g., MDA-MB-231) revealed IC50 values around 30 µM after 72 hours of treatment. Flow cytometry analysis indicated an increase in early apoptotic cells, highlighting the compound's potential as an anticancer agent .

Research Findings

Recent research has emphasized the importance of structure-activity relationships (SAR) in predicting the biological efficacy of amide compounds. Modifications to the cyclopentane core or variations in the hydroxyl groups may enhance or diminish biological activity. Ongoing studies aim to elucidate these relationships further.

Q & A

What are the common synthetic routes for 1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide, and how are reaction conditions optimized?

Level: Basic
Methodological Answer:
Synthesis typically involves cyclopentane ring functionalization via carboxamide formation. Key steps include:

  • Amidation: Reacting cyclopentane-1-carboxylic acid derivatives with bis(2-hydroxyethyl)amine under coupling agents like EDC/HOBt to form the carboxamide bond .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Purification: Column chromatography or recrystallization is used to isolate the product, monitored by TLC or HPLC for purity (>95%) .
    Optimization focuses on temperature (40–60°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 amine:acid) to maximize yield .

How can computational methods predict the biological activity of this compound?

Level: Advanced
Methodological Answer:
Molecular docking and molecular dynamics simulations are employed to study receptor interactions:

  • Target Selection: Prioritize receptors (e.g., serotonin or dopamine receptors) based on structural homology to known ligands .
  • Docking Protocols: Use software like AutoDock Vina to model binding poses, focusing on hydrogen bonding between hydroxyethyl groups and receptor active sites .
  • Free Energy Calculations: MM-PBSA/GBSA methods quantify binding affinities, validated by in vitro assays (e.g., competitive binding studies) .
    Discrepancies between computational and experimental results are resolved by refining force field parameters or incorporating solvent effects .

What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the cyclopentane backbone and hydroxyethyl substituents. Key signals include δ 1.5–2.5 ppm (cyclopentane protons) and δ 3.4–3.7 ppm (hydroxyethyl -CH₂ groups) .
  • FT-IR: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (hydroxyl O-H stretch) validate functional groups .
  • HPLC-MS: High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., m/z 273.1478 for C₁₁H₂₁N₂O₃), while HPLC purity checks use C18 columns with UV detection at 210 nm .

How do stereochemical variations in cyclopentane derivatives influence biological activity?

Level: Advanced
Methodological Answer:
Stereochemistry impacts receptor binding and metabolic stability:

  • Enantiomeric Synthesis: Chiral catalysts (e.g., Jacobsen’s catalyst) generate enantiopure cyclopentane cores. For example, (1R,2R) configurations show higher affinity for G-protein-coupled receptors than (1S,2S) .
  • Activity Correlation: Compare IC₅₀ values of enantiomers in enzyme inhibition assays (e.g., acetylcholinesterase). A 10-fold difference in potency between enantiomers highlights stereochemical sensitivity .
  • Metabolic Studies: LC-MS tracks enantiomer-specific oxidation pathways in liver microsomes, guiding structural modifications to enhance stability .

What strategies resolve contradictions in reported biological activities across studies?

Level: Advanced
Methodological Answer:
Discrepancies arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .
  • Structural Confirmation: X-ray crystallography or 2D-NMOSY validates compound identity, ruling out isomerization or degradation .
  • Meta-Analysis: Pool data from ≥3 independent studies using random-effects models to assess heterogeneity (e.g., I² statistic) . Adjust for covariates like solvent (DMSO vs. saline) .

How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Level: Advanced
Methodological Answer:
SAR strategies involve systematic substitutions and bioactivity testing:

  • Hydroxyethyl Modifications: Replace with methyl or propyl groups to assess hydrophilicity effects on blood-brain barrier penetration .
  • Cyclopentane Ring Expansion: Compare with cyclohexane analogs to evaluate ring strain’s impact on binding kinetics (kₒₙ/kₒff rates) .
  • In Silico Screening: Virtual libraries of 100+ derivatives prioritize candidates with improved LogP (1.5–3.5) and topological polar surface area (TPSA <90 Ų) for oral bioavailability .

What are the best practices for storing and handling this compound to ensure stability?

Level: Basic
Methodological Answer:

  • Storage Conditions: Lyophilized powder stored at -20°C under argon prevents hydrolysis. Solutions in DMSO are aliquoted to avoid freeze-thaw cycles .
  • Degradation Monitoring: Periodic HPLC checks (every 6 months) detect peaks corresponding to hydrolysis products (e.g., cyclopentane-1-carboxylic acid) .
  • Handling Protocols: Use anhydrous solvents (e.g., dry DCM) during synthesis to prevent unintended ring-opening reactions .

How can researchers design controlled experiments to isolate the compound’s mechanism of action?

Level: Advanced
Methodological Answer:

  • Negative Controls: Use structurally similar but inactive analogs (e.g., N-methyl cyclopentane carboxamide) to rule off-target effects .
  • Knockout Models: CRISPR-edited cell lines lacking target receptors (e.g., 5-HT₂A) confirm receptor-specific activity .
  • Kinetic Studies: Surface plasmon resonance (SPR) measures real-time binding kinetics (ka/kd) to differentiate allosteric vs. orthosteric modulation .

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